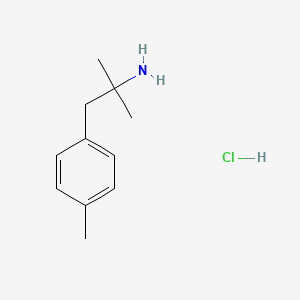
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride, Mixture of diastereomers, is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyclohexyl ring, a benzodioxin moiety, and an acetamide group. The presence of multiple stereoisomers adds to the complexity and potential versatility of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzodioxin ring through a series of condensation and cyclization reactions. The final step often involves the acylation of the amine group with an appropriate acyl chloride or anhydride to form the acetamide. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the production of the diastereomeric mixture.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide (without hydrochloride)
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-ethylacetamide
- N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylpropionamide
Uniqueness
The uniqueness of N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylacetamide hydrochloride lies in its specific structural features and the presence of multiple diastereomers
Propriétés
Formule moléculaire |
C17H25ClN2O3 |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-19(13-8-6-12(18)7-9-13)17(20)10-14-11-21-15-4-2-3-5-16(15)22-14;/h2-5,12-14H,6-11,18H2,1H3;1H |
Clé InChI |
YEVXTIWRFFVDRH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCC(CC1)N)C(=O)CC2COC3=CC=CC=C3O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


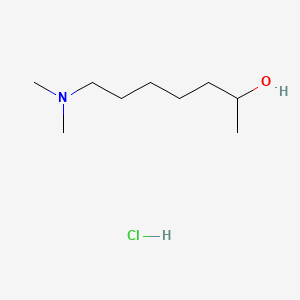
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
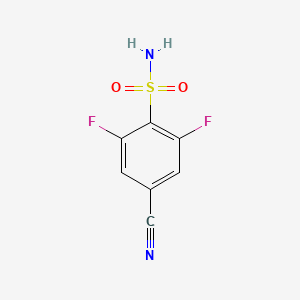


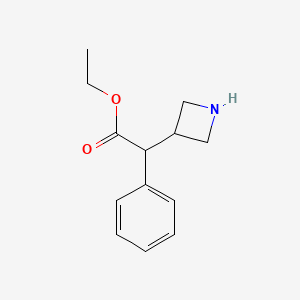

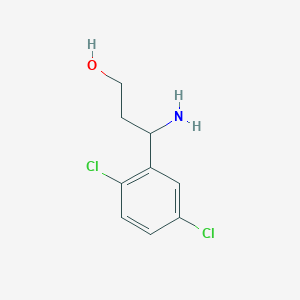
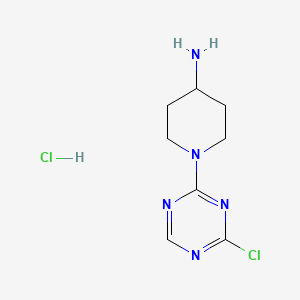

![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)


